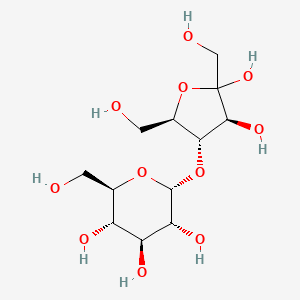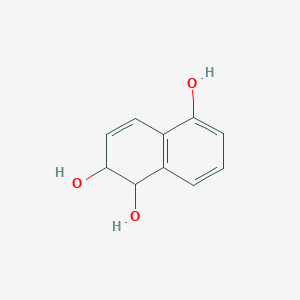
3,4,6-Trihydroxycinnamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,6-Trihydroxycinnamic acid is a derivative of cinnamic acid, characterized by the presence of three hydroxyl groups attached to the aromatic ring. This compound belongs to the class of hydroxycinnamic acids, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Hydroxycinnamic acids are commonly found in various plants and are integral to plant metabolism and defense mechanisms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Trihydroxycinnamic acid typically involves the hydroxylation of cinnamic acid derivatives. One common method is the use of flavin-dependent monooxygenases, which catalyze the hydroxylation of cinnamic acid to produce hydroxycinnamic acids . Another approach involves the use of chemical reagents such as boronic acids in Suzuki-Miyaura coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve biotechnological processes utilizing microbial fermentation. For instance, engineered strains of Pseudomonas aeruginosa have been used to produce hydroxycinnamic acids through the bioconversion of simple phenolic compounds . This method is environmentally friendly and cost-effective, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 3,4,6-Trihydroxycinnamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products: The major products formed from these reactions include various substituted hydroxycinnamic acids, quinones, and reduced alcohol derivatives.
科学的研究の応用
3,4,6-Trihydroxycinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a standard in analytical chemistry.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Industry: It is used in the formulation of cosmetics and skincare products for its antioxidant benefits.
作用機序
The mechanism of action of 3,4,6-Trihydroxycinnamic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups on the aromatic ring can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
類似化合物との比較
3,4,6-Trihydroxycinnamic acid can be compared with other hydroxycinnamic acids such as:
Caffeic Acid (3,4-Dihydroxycinnamic Acid): Known for its potent antioxidant activity.
Ferulic Acid (4-Hydroxy-3-methoxycinnamic Acid): Exhibits strong anti-inflammatory and UV-protective properties.
p-Coumaric Acid (4-Hydroxycinnamic Acid): Used in the synthesis of various phenolic compounds.
Uniqueness: this compound is unique due to the specific positioning of its hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other hydroxycinnamic acids .
特性
CAS番号 |
56437-15-1 |
|---|---|
分子式 |
C9H8O5 |
分子量 |
196.16 g/mol |
IUPAC名 |
3-(2,4,5-trihydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O5/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4,10-12H,(H,13,14) |
InChIキー |
GUOJZFSYQUIYCN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1O)O)O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


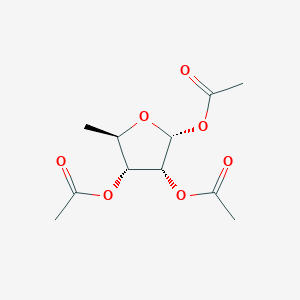
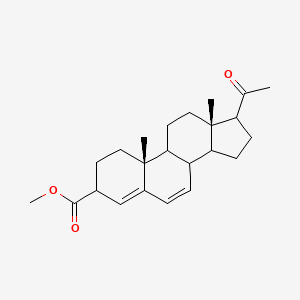
![N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide](/img/structure/B13414053.png)
![4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13414060.png)

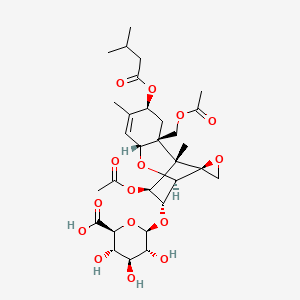
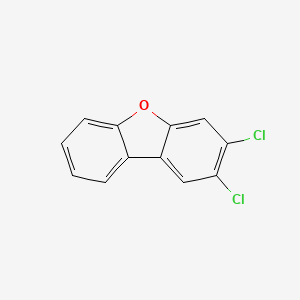
![triazanium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B13414085.png)

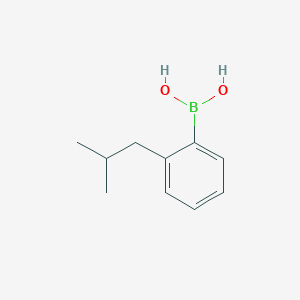
![2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13414099.png)
